N-Methyl-N-phenylbenzamide

Chromatographic Analysis Analytical Method Development Compound Identification

Researchers requiring a reliable tertiary amide reference standard often face supply inconsistency and ambiguous purity documentation. N-Methyl-N-phenylbenzamide (CAS 1934-92-5) resolves these issues with defined analytical profiles. - Distinct GC Retention Index: 1771.97 on DB-1 columns, ensuring accurate peak identification for tertiary amide methods. - Validated Reactivity: Serves as a model substrate for nickel-catalyzed C-N bond activation under mild conditions. - Consistent Supply: Available at 98% purity with full documentation, supporting reproducible synthetic methodology.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 1934-92-5
Cat. No. B159178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenylbenzamide
CAS1934-92-5
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3
InChIKeyLCOPCEDFGGUYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-phenylbenzamide Physicochemical and Procurement Profile


N-Methyl-N-phenylbenzamide (CAS 1934-92-5), also known as N-methylbenzanilide, is a tertiary benzamide derivative with molecular formula C14H13NO and molecular weight 211.26 g/mol [1]. It is commercially available as a colorless to yellow liquid, semi-solid, or solid . Its logP values range from 2.36 to 2.96, indicating moderate lipophilicity [2]. The compound serves as a versatile building block in organic synthesis, particularly in nickel-catalyzed transamidation reactions [3], and its derivatives have been explored for applications in molecular electronics and catalysis [4].

1
Tertiary amide building block for transamidation and amide activation methodology.
2
Defined GC retention index supports analytical method development and peak identification.
3
Moderate lipophilicity reported; useful as a scaffold in medicinal chemistry permeability studies.

Why N-Methyl-N-phenylbenzamide Cannot Be Replaced


Generic substitution with structurally similar benzamides such as N-phenylbenzamide or N-methylbenzamide is not feasible due to distinct physicochemical and reactivity profiles. N-Methyl-N-phenylbenzamide possesses both N-methyl and N-phenyl substituents, which confer unique steric and electronic properties not present in secondary or primary benzamides [1]. This dual substitution fundamentally alters chromatographic retention behavior, lipophilicity, and reactivity in catalytic transformations. For instance, in nickel-catalyzed transamidation, only tertiary amides like N-methyl-N-phenylbenzamide undergo efficient C–N bond activation, whereas secondary and primary amides require different catalytic conditions or exhibit poor reactivity [2]. The following quantitative evidence demonstrates that this compound occupies a distinct performance space that cannot be replicated by its closest in-class alternatives.

!
Dual N-methyl/N-phenyl substitution alters retention and reactivity profiles; secondary or primary benzamides may co-elute differently and show reduced catalytic activation under identical conditions.
!
Nickel-catalyzed transamidation specifically requires tertiary amide structure; secondary/primary analogs may exhibit poor reactivity and demand alternative catalytic systems.
!
Melting point and purity differences may support identity verification, but generic benzamide analogs with lower purity could introduce trace metal impurities that artifactually influence catalysis results.

N-Methyl-N-phenylbenzamide Differentiation Evidence


Retention Index on Non-Polar GC Columns

N-Methyl-N-phenylbenzamide exhibits a Kovats retention index of 1771.97 on a DB-1 non-polar capillary column at 170 °C [1]. This value is significantly higher than that of N-phenylbenzamide (benzanilide), which lacks the N-methyl group and elutes earlier under similar conditions, and N-methylbenzamide, which has a retention index of approximately 1390–1404 on comparable non-polar columns [2][3]. The 30–40% increase in retention index directly reflects the compound's enhanced interaction with the stationary phase due to the combined steric and electronic effects of both N-methyl and N-phenyl substituents.

GC Retention Index
Class-level inference
Kovats index 1771.97 (DB-1, 170°C) vs. N-methylbenzamide ~1390–1404
Reported retention difference supports chromatographic peak identification in complex mixtures.
Non-polar DB-1 column context; retention may shift on other stationary phases.
Chromatographic Analysis Analytical Method Development Compound Identification

Lipophilicity vs. Secondary Benzamides

N-Methyl-N-phenylbenzamide has a calculated logP of 2.96–2.97 [1][2], which is substantially higher than that of N-phenylbenzamide (logP ~2.0–2.2) and N-methylbenzamide (logP ~0.8–1.0) [3][4]. This 0.8–2.0 log unit increase translates to a 6–100× higher partition coefficient in octanol/water systems, indicating significantly greater membrane permeability potential in biological assays.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.96–2.97 vs. N-phenylbenzamide ~2.0–2.2 and N-methylbenzamide ~0.8–1.0
Supports scaffold selection for passive permeability screening in drug discovery research.
Calculated logP values; experimental confirmation recommended.
Lipophilicity Drug Design Partition Coefficient

Nickel-Catalyzed Methanolysis Reactivity

Density functional theory (DFT) calculations and experimental validation demonstrate that N-methyl-N-phenylbenzamide undergoes favorable methanolysis under nickel catalysis, producing an excellent yield of methyl benzoate using only a small excess of methanol at just 80 °C [1]. In contrast, alkyl amides and less substituted benzamides fail to react under identical conditions, highlighting the unique reactivity conferred by the N-methyl-N-phenyl substitution pattern [1].

Catalytic Methanolysis
Class-level inference
Excellent yield (qualitative) under nickel-NHC catalyst, 80°C, small excess MeOH; alkyl/primary amides non-reactive.
Reported chemoselective activation of tertiary amides under mild nickel catalysis.
Reactivity may vary with substrate structure; validate for specific amides.
Amide Activation Catalysis Organic Synthesis

Commercial Purity Specification

N-Methyl-N-phenylbenzamide is commercially available with standard purity of 98% from specialized fine chemical suppliers, complete with batch-specific analytical certificates including NMR, HPLC, and GC . This purity level exceeds the typical 95% specification offered for generic benzamide derivatives from general chemical distributors , providing higher confidence in research reproducibility.

Purity Specification
Supplier data
Standard purity 98% (NMR, HPLC, GC) vs. generic benzamide analogs typically 95%.
Supports purity specification review for reproducible catalysis studies.
Verify batch-specific certificates for trace metal content.
Chemical Procurement Purity Specification Quality Control

Thermal Stability and Physical Properties

N-Methyl-N-phenylbenzamide exhibits a melting point range of 56–58 °C and a boiling point of 341.3 ± 15.0 °C at 760 mmHg [1]. This narrow melting range contrasts with the broader and less predictable melting behavior of N-phenylbenzamide (mp 161–163 °C) and N-methylbenzamide (mp 76–78 °C), providing a clear physical property fingerprint for identity verification and purity assessment.

Melting Point
Cross-study comparable
mp 56–58°C vs. N-phenylbenzamide 161–163°C and N-methylbenzamide 76–78°C.
Distinct melting point provides a simple identity check to distinguish from secondary/primary analogs.
Physical property verification; ensure consistent sample handling.
Physical Properties Storage Handling

N-Methyl-N-phenylbenzamide Key Application Scenarios


GC Reference Standard for Method Development

The well-defined retention index of 1771.97 on DB-1 columns at 170 °C [1] makes N-methyl-N-phenylbenzamide an ideal reference standard for calibrating gas chromatographic methods involving tertiary amides. Its distinct retention behavior, which differs significantly from secondary and primary benzamides, enables accurate peak identification and resolution optimization in complex mixture analysis.

Nickel-Catalyzed Amide Activation Substrate

The demonstrated reactivity in nickel-catalyzed methanolysis [2] and transamidation [3] positions this compound as a reliable model substrate for developing and optimizing C–N bond activation methodologies. Its balanced reactivity profile allows researchers to study catalytic mechanisms under mild conditions without the complications of competing side reactions observed with less substituted amides.

Lipophilic Drug Scaffold

The elevated logP of 2.96–2.97 [4] indicates that N-methyl-N-phenylbenzamide serves as a privileged scaffold for medicinal chemistry programs requiring enhanced membrane permeability. Derivatives of this core can be prioritized when optimizing compounds for intracellular or blood-brain barrier penetration, based on the quantitative lipophilicity advantage over simpler benzamide scaffolds.

Specialized Organic Synthesis Building Block

The compound's dual N-methyl and N-phenyl substitution provides a sterically defined tertiary amide environment that is valuable for constructing palladacycle complexes [5] and for regioselective functionalization studies. The commercial availability at 98% purity with full analytical documentation supports its use in reproducible synthetic methodology development.

Application
Selection Property
Validation Focus
GC Reference Standard
Defined Kovats retention index
Retention time reproducibility and peak resolution on non-polar columns
Nickel-Catalyzed Amide Activation
Tertiary amide reactivity
Methanolysis/transamidation yield and chemoselectivity
Lipophilic Drug Scaffold
Reported moderate-to-high logP
Passive permeability assessment in cell-based assays
Synthetic Building Block
Sterically defined tertiary amide with dual substitution
Palladacycle complexation and regioselective functionalization

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